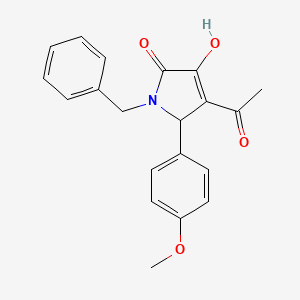
ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPMC is a piperidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has also been shown to inhibit the release of glutamate, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has also been shown to decrease the levels of glutamate in the brain, which may contribute to its analgesic effects. In addition, ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its potential pharmacological properties. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been shown to have anticonvulsant, analgesic, and anxiolytic effects, which make it a promising compound for further studies. However, one limitation of using ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate in lab experiments is its limited availability. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate is not commercially available, and its synthesis is a multi-step process that requires specialized equipment and expertise.
Future Directions
There are several future directions for ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate research. One direction is to further investigate its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. Another direction is to investigate its potential use as a neuroprotective agent. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been found to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis of ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate and to develop more efficient and cost-effective methods for its production.
Conclusion:
ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate is a piperidine derivative that has gained attention in the scientific community due to its potential pharmacological properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects, and has potential use as a neuroprotective agent. Although its synthesis is a multi-step process that requires specialized equipment and expertise, further studies are needed to investigate its potential therapeutic applications.
Synthesis Methods
The synthesis of ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-ethoxy-4-methoxybenzaldehyde with piperidine in the presence of acetic acid. The resulting product is then treated with ethyl chloroformate to form ethyl 1-(3-ethoxy-4-methoxybenzyl)piperidine-2-carboxylate. This intermediate is then converted to ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate by reaction with sodium hydroxide and ethyl iodide.
Scientific Research Applications
Ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been studied for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. It has been shown to have activity against seizures induced by various chemical and electrical stimuli in animal models. ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has also been shown to have analgesic effects in animal models of pain. In addition, ethyl 1-(3-ethoxy-4-methoxybenzyl)-2-piperidinecarboxylate has been found to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17-12-14(9-10-16(17)21-3)13-19-11-7-6-8-15(19)18(20)23-5-2/h9-10,12,15H,4-8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWAXDGISWFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCC2C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)


![11-butoxy-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5203587.png)
![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203602.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)
![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)


![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)